molecular formula C19H15Cl2Ti- B14558165 Dichlorotitanium;diphenylmethylbenzene CAS No. 62261-04-5

Dichlorotitanium;diphenylmethylbenzene

Cat. No.: B14558165
CAS No.: 62261-04-5
M. Wt: 362.1 g/mol
InChI Key: NANAYARMNWULNI-UHFFFAOYSA-L
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Description

Dichlorotitanium complexes are organometallic compounds featuring a titanium center bonded to two chloride ligands and organic moieties. These complexes are pivotal in catalysis, particularly in olefin polymerization, due to their tunable electronic and steric properties. A notable example is rac-[ethylidene(1-η⁵-tetramethylcyclopentadienyl)(indenyl)]dichlorotitanium, which enables the synthesis of stereoblock polypropylene (PP) with high molecular weights (Mw = 127–164 kg/mol) and narrow dispersity (Ð = 1.7–1.9) . The stereoblock architecture arises from dynamic isomerization of the catalyst during polymerization, alternating between isotactic and atactic chain growth .

Properties

CAS No.

62261-04-5

Molecular Formula

C19H15Cl2Ti-

Molecular Weight

362.1 g/mol

IUPAC Name

dichlorotitanium;diphenylmethylbenzene

InChI

InChI=1S/C19H15.2ClH.Ti/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h1-15H;2*1H;/q-1;;;+2/p-2

InChI Key

NANAYARMNWULNI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ti]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dichlorotitanium;diphenylmethylbenzene typically involves the reaction of titanium tetrachloride (TiCl₄) with diphenylmethylbenzene under controlled conditions. One common method includes the dilithiation of diphenylmethylbenzene using n-butyllithium (nBuLi) in hexane, followed by treatment with titanium tetrachloride . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dichlorotitanium;diphenylmethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.

    Reduction: It can be reduced to lower oxidation state titanium species.

    Substitution: The chlorine atoms can be substituted with other ligands, such as alkoxides or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can produce a variety of titanium-organic compounds with different ligands.

Scientific Research Applications

Dichlorotitanium;diphenylmethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism by which dichlorotitanium;diphenylmethylbenzene exerts its effects involves the coordination of the titanium center with various substrates. This coordination can activate the substrates towards specific chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Dichlorotitanium Complexes vs. Dimethyltitanium Analogues

The substitution of chloride ligands with methyl groups significantly alters catalytic performance. For instance, the dimethyltitanium analogue of dichlorotitanium complex 15 (referred to as 28 ) exhibited higher activity (126 × 10⁶ g/mol Ti·h) under high-temperature conditions (160°C) compared to the dichlorotitanium variant (72 × 10⁶ g/mol Ti·h). However, this increased activity correlated with reduced polymer molecular weight (Mw = 159,000 vs. 218,000) and lower 1-octene incorporation (9.3 mol% vs. 12 mol%) .

Table 1: Dichlorotitanium vs. Dimethyltitanium Complexes

Parameter Dichlorotitanium Complex 15 Dimethyltitanium Complex 28
Activity (g/mol Ti·h) 72 × 10⁶ 126 × 10⁶
Polymer Mw 218,000 159,000
1-Octene Content (mol%) 12 9.3

Ligand Variation in Dichlorotitanium Complexes

Ligand architecture profoundly impacts catalytic behavior:

  • Cyclopentadienyl-Indenyl Ligands : The rac-dichlorotitanium complex with tetramethylcyclopentadienyl-indenyl ligands produces PP with elastic recovery, making it suitable for thermoplastic elastomers .
  • N-Heterocyclic Carbene (NHC) Ligands : Complexes like ((1,3-Bis(3-butylimidazol-1-yl-2-idene)-2-phenylene)(dimethylamido)dichlorotitanium(IV)) exhibit redox activity, enabling applications in nitrogen fixation. These systems form paramagnetic intermediates, complicating spectroscopic characterization .
  • Bis(β-diketonato) Ligands : Dichlorotitanium β-diketonates, such as [Ti(bzac)₂Cl₂] (bzac = 1-phenylbutane-1,3-dionate), show antitumor activity but are less active in polymerization compared to cyclopentadienyl-based catalysts .

Table 2: Ligand-Dependent Properties of Dichlorotitanium Complexes

Ligand Type Application Key Property Reference
Cyclopentadienyl-Indenyl PP Polymerization High Mw (164 kg/mol), Ð = 1.7
NHC Redox Catalysis/N₂ Fixation Paramagnetic intermediates
β-Diketonato Antitumor Agents Low polymerization activity

Comparison with Other Titanium Chlorides

  • TiCl₄ : A traditional Ziegler-Natta catalyst, TiCl₄ requires co-catalysts (e.g., AlEt₃) for olefin polymerization. It lacks stereoselectivity compared to metallocene dichlorotitanium complexes .
  • TiCl₃ : Used in early polypropylene production, TiCl₃ produces highly isotactic PP but with lower activity and broader molecular weight distributions than modern dichlorotitanium systems .

Research Findings and Industrial Relevance

Dichlorotitanium complexes dominate in producing high-performance polypropylene elastomers. For example, the rac-dichlorotitanium catalyst achieves elastic recovery >90% due to its stereoblock microstructure .

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